Citraconimide

描述

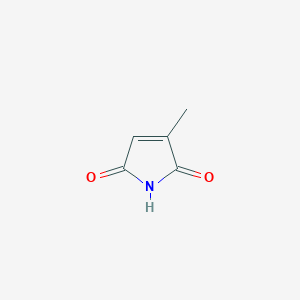

Structure

3D Structure

属性

IUPAC Name |

3-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-3-2-4(7)6-5(3)8/h2H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPORNPZJNRGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147950 | |

| Record name | Citraconimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-87-3 | |

| Record name | Citraconimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citraconimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citraconimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citraconimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citraconimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citraconimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWA8TSZ8FD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Citraconimide from Itaconic Anhydride: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of citraconimides, valuable monomers in polymer chemistry and potential scaffolds in medicinal chemistry. The synthesis originates from itaconic anhydride (B1165640), a bio-based platform chemical, and proceeds through its more thermodynamically stable isomer, citraconic anhydride. This document outlines the necessary isomerization step, details various synthetic protocols for imidization, presents quantitative data for process comparison, and discusses the relevance of these compounds in drug development.

Core Synthesis Strategy: From Itaconic to Citraconimide

The synthesis of N-substituted citraconimides from itaconic anhydride is fundamentally a two-stage process. First, itaconic anhydride must be isomerized to citraconic anhydride. Subsequently, the citraconic anhydride is reacted with a primary amine to form the target this compound. This reaction proceeds via a citraconamic acid intermediate, which then undergoes cyclodehydration to form the five-membered imide ring.

Itaconic anhydride, while readily available, isomerizes to the more stable citraconic anhydride, particularly at elevated temperatures or in the presence of a base catalyst.[1][2] This isomerization is a critical prerequisite for the selective synthesis of citraconimides, as direct reaction with itaconic anhydride can lead to a mixture of products. The conversion can be achieved by heating or through catalysis with agents like tertiary amines, phosphines, or sodium sulfide.[3][4][5]

Synthesis of N-Substituted Citraconimides

The primary method for synthesizing citraconimides involves the reaction of citraconic anhydride with a primary amine. Several protocols exist, varying in their approach to the formation and subsequent cyclization of the amic acid intermediate.

This classic approach involves two distinct steps:

-

Amic Acid Formation: Citraconic anhydride is reacted with a primary amine at or below room temperature in a suitable solvent (e.g., acetone) to form the N-substituted citraconamic acid intermediate. This intermediate often precipitates from the reaction mixture and can be isolated.

-

Cyclodehydration: The isolated amic acid is then chemically dehydrated to induce ring closure. A common method involves heating the amic acid in the presence of acetic anhydride and a catalyst, such as sodium acetate (B1210297).[5] This approach offers good control over the reaction but involves an additional isolation step.

A more direct route involves reacting itaconic anhydride or citraconic anhydride with an amine in a high-boiling solvent, such as toluene (B28343) or xylene.[4] The initially formed amic acid is not isolated but is cyclized in situ by heating the reaction mixture to reflux.[4] Water generated during the cyclization is continuously removed, typically using a Dean-Stark apparatus, to drive the reaction to completion.[4][5] While efficient, this method can require long reaction times (10-16 hours) and may result in moderate yields (17-70%), depending on the substrates.[4]

A significant improvement in yield and reaction time is achieved by reacting citraconic anhydride with an amine salt.[4] The amine salt can be pre-formed or, more conveniently, generated in situ by adding an acid (e.g., acetic acid) to the reaction mixture containing the amine.[4] This method has been shown to accelerate the reaction and improve selectivity, leading to excellent yields (often >90%) in shorter timeframes.[4] The reaction is typically carried out at temperatures between 100°C and 160°C.[4]

Quantitative Data Presentation

The following tables summarize quantitative data from representative synthesis protocols, allowing for easy comparison of different methodologies.

Table 1: Synthesis of Biscitraconimides - Comparison of Standard vs. Acid-Catalyzed Methods [4]

| Example Ref. | Solvent | Amine | Acid Catalyst | Yield (%) | Reaction Time (hrs) |

| 6a | Toluene | 1,6-Hexamethylenediamine | None | 0 | >20 |

| 6 | Toluene | 1,6-Hexamethylenediamine | Acetic Acid | 91 | 15 |

| 7a | Xylene | 1,6-Hexamethylenediamine | None | 75 | 3 |

| 7 | Xylene | 1,6-Hexamethylenediamine | Acetic Acid | 97 | 3 |

| 8a | Xylene | Dianiline Methane | None | 95 | 15 |

| 8 | Xylene | Dianiline Methane | Acetic Acid | 97 | 5 |

Table 2: Overview of Different Synthesis Methodologies

| Method | Starting Anhydride | Key Reagents | Typical Conditions | Yield Range | Reference |

| Two-Step | Itaconic Anhydride | 1. Aromatic Bis-amine2. Sodium Acetate, Acetic Anhydride | Stepwise isolation and cyclization | < 50% | [4][5] |

| One-Step Thermal | Itaconic Anhydride | Aliphatic Bis-amine | Toluene, Reflux with azeotropic distillation | 17-70% | [4] |

| One-Step Amine Salt | Citraconic Anhydride | Amine, Acetic Acid | Xylene, 100-160°C | 91-97% | [4] |

Detailed Experimental Protocols

This protocol describes the dehydration and isomerization of itaconic acid to citraconic anhydride.[5]

-

Apparatus Setup: A 1-liter reaction vessel is equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap fitted with a reflux condenser.

-

Reagents: 500 grams of itaconic acid and 10 grams of NaH₂PO₄ are suspended in 450 ml of a high-boiling oil (e.g., Shell Ondina® oil).[6]

-

Reaction: The suspension is heated rapidly to 180°C using an oil bath. The itaconic acid melts and dissolves, forming a clear solution from which water separates and is collected in the Dean-Stark trap.

-

Azeotropic Removal: Towards the end of the distillation, 10-30 ml of xylene is added to aid in the removal of the final traces of water.

-

Isolation: Once the theoretical amount of water is collected, the mixture is cooled. The apparatus is reconfigured for vacuum distillation.

-

Purification: Xylene is distilled off at 100°C and 500 mbar. The citraconic anhydride is then distilled at 100°C and 20 mbar, yielding a colorless liquid (typical yield: 79%).[5]

This protocol details the high-yield, one-step synthesis of a bisthis compound using an in situ generated amine salt.[4]

-

Apparatus Setup: A reaction vessel is equipped with a stirrer, reflux condenser, and a Dean-Stark trap.

-

Reagents: A solution of a bisamine (25 mmol) and acetic acid (3 equivalents based on the amine) is prepared in 75 ml of xylene.

-

Reaction: To the well-stirred xylene solution, citraconic anhydride (50 mmol) is added. The mixture is then heated to reflux.

-

Water Removal: The water formed during the reaction is collected in the Dean-Stark trap. The reaction is monitored until water evolution ceases (typically 3-5 hours).

-

Work-up: The reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

-

Purification: The crude solid material is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure bisthis compound.

This protocol details the synthesis via isolation of the amic acid intermediate, starting from itaconic anhydride.[6][7]

-

Amic Acid Formation: An acetone (B3395972) solution of itaconic anhydride (8.2 g, 0.1 mol) is stirred continuously for three hours while a solution of m-amino benzoic acid (10 g, 0.1 mol) is added gradually. The resulting amic acid precipitates.

-

Cyclodehydration: To the mixture, acetic anhydride (6 mL, 0.06 mol) and anhydrous sodium acetate (0.7 g, 0.0085 mol) are added. The mixture is heated at 90°C for two hours.[6][7]

-

Isolation: The solvent is evaporated to yield a powdery precipitate.

-

Purification: Ice water is added to the precipitate, and the slurry is stirred for one hour at room temperature. The solid product is collected by filtration and dried.

Visualizations

Caption: Overall reaction pathway from itaconic anhydride to N-substituted this compound.

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. benthamscience.com [benthamscience.com]

- 4. US5329022A - Process for the synthesis of citraconimides - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. echemcom.com [echemcom.com]

- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]

Technical Guide to Citraconimide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconimide, a derivative of citraconic acid, is a five-membered heterocyclic compound belonging to the dicarboximide family. Its chemical structure, featuring a reactive double bond within a cyclic imide system, makes it a molecule of interest for polymer chemistry and bioconjugation. While structurally similar to the widely used maleimide (B117702), the presence of a methyl group on the carbon-carbon double bond introduces steric and electronic modifications that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential in drug development and biological research, drawing parallels with related compounds where direct data is limited.

Core Properties of this compound

This compound is chemically known as 3-methyl-1H-pyrrole-2,5-dione. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1072-87-3 | [1][2][3] |

| Molecular Formula | C₅H₅NO₂ | [1][2] |

| Molecular Weight | 111.10 g/mol | |

| IUPAC Name | 3-methylpyrrole-2,5-dione |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of citraconic anhydride (B1165640) with a source of ammonia (B1221849), followed by cyclization via dehydration. While specific literature detailing a high-yield, laboratory-scale synthesis of unsubstituted this compound is sparse, a general and effective method can be adapted from the synthesis of N-substituted citraconimides and related compounds. The following protocol describes a plausible two-step, one-pot synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

Citraconic anhydride

-

Toluene

-

Glacial Acetic Acid (catalyst)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, dissolve citraconic anhydride (1 equivalent) in toluene.

-

Addition of Amine Source: Add urea (0.5 equivalents) to the solution. Urea serves as a convenient and safe source of ammonia upon heating.

-

Catalysis and Dehydration: Add a catalytic amount of glacial acetic acid to the reaction mixture. Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of water collection in the Dean-Stark trap.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The crude this compound can then be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) or by sublimation to yield the final product.

Applications in Bioconjugation and Drug Development

The primary interest in this compound for drug development lies in its potential as a Michael acceptor for bioconjugation, analogous to the widely used maleimides. The reaction involves the addition of a thiol group (e.g., from a cysteine residue in a protein) to the double bond of the this compound ring.

Comparative Reactivity: this compound vs. Maleimide

The methyl group in this compound sterically hinders the approach of nucleophiles to the double bond, which is expected to decrease its reaction rate compared to the unsubstituted maleimide. A study comparing the Michael addition reactivity of N-(n-heptyl)this compound and N-(n-heptyl)maleimide with nucleophilic donors provides quantitative insight into this difference. The second-order rate constants (k₂) for their reactions were determined, establishing the suitability of these compounds for room temperature crosslinking functionalities.

| Michael Acceptor | Second-Order Rate Constant (k₂) Range (L/mol·s) |

| N-(n-heptyl)maleimide | Varied from a minimum of 4.14 x 10⁻¹⁰ to a maximum of 2.78 x 10⁻⁵ |

| N-(n-heptyl)this compound | Exhibited reactivity at room temperature within the measured range |

Data adapted from a feasibility study on Michael-type addition reactions for crosslinkable emulsions. The exact value for N-(n-heptyl)this compound was not specified but was stated to be reactive at room temperature within the overall range observed for the tested maleimide derivatives.

This difference in reactivity could be advantageous in applications requiring slower, more controlled conjugation or where the higher reactivity of maleimides leads to undesirable side reactions.

Potential Signaling Pathways and Biological Activity

There is currently a lack of direct research on the biological activity and signaling pathway interactions of this compound. However, studies on structurally related dicarboximides, such as certain succinimide (B58015) derivatives, have shown potent cytotoxic and pro-apoptotic activity in cancer cells. These related compounds have been found to activate stress-induced MAPK signaling pathways, specifically JNK and p38 kinases. It is plausible that this compound, as a dicarboximide, could exhibit similar biological activities. Further screening and mechanistic studies are required to validate this hypothesis.

Visualizations

Logical Workflow for this compound Synthesis

Caption: A logical workflow diagram for the synthesis of this compound.

Conceptual Signaling Pathway for Dicarboximide-Induced Apoptosis

Caption: A conceptual diagram of a potential signaling pathway for dicarboximide compounds.

Conclusion

This compound presents an interesting, though currently underexplored, alternative to maleimide in the fields of polymer science and drug development. Its fundamental chemical data is well-established, and its synthesis is achievable through standard organic chemistry techniques. The key distinguishing feature of this compound is its modulated reactivity due to the presence of a methyl group, which may offer advantages in specific bioconjugation applications requiring finer control. While direct evidence of its biological activity is lacking, the known effects of related dicarboximides suggest that it may be a candidate for biological screening. This guide provides a foundational understanding for researchers and professionals interested in exploring the potential of this compound in their work. Further investigation is warranted to fully elucidate its reactivity profile, biological effects, and utility in the development of novel therapeutics and materials.

References

An In-depth Technical Guide to Citraconimide Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconimide derivatives and their analogues represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The core this compound structure, a five-membered dicarboximide ring, serves as a versatile scaffold for the development of novel compounds with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a particular focus on their potential as anticancer agents. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.

Synthesis of this compound Derivatives

The synthesis of N-substituted citraconimides is typically achieved through a two-step process involving the formation of an intermediate citraconamic acid, followed by cyclization via dehydration.

A general synthetic scheme involves the reaction of citraconic anhydride (B1165640) with a primary amine to form the corresponding N-substituted citraconamic acid. This intermediate is then cyclized to the desired this compound, often with the aid of a dehydrating agent such as acetic anhydride and a catalyst like anhydrous sodium acetate (B1210297).[1]

General Experimental Protocol: Synthesis of N-Aryl Citraconimides

This protocol describes the synthesis of N-aryl citraconimides, a class of derivatives that have shown notable anticancer activity.

Step 1: Synthesis of N-(Aryl)citraconamic acid

-

Dissolve citraconic anhydride (1 equivalent) in a suitable solvent such as acetone (B3395972) or glacial acetic acid.

-

Slowly add a solution of the desired substituted aniline (B41778) (1 equivalent) to the citraconic anhydride solution at room temperature with constant stirring.

-

Continue stirring the reaction mixture for 2-4 hours.

-

The resulting N-(Aryl)citraconamic acid precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Cyclization to N-(Aryl)this compound

-

Suspend the dried N-(Aryl)citraconamic acid (1 equivalent) in acetic anhydride (5-10 volumes).

-

Add anhydrous sodium acetate (0.1-0.2 equivalents) as a catalyst.

-

Heat the mixture to reflux (approximately 140°C) for 2-3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude N-(Aryl)this compound.

-

Collect the precipitate by filtration, wash thoroughly with water to remove acetic acid and salts, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure N-(Aryl)this compound.

Characterization: The synthesized compounds should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.[2]

Biological Activity and Therapeutic Potential

This compound derivatives have been investigated for a variety of biological activities, with a significant focus on their anticancer properties. These compounds have demonstrated cytotoxicity against a range of human cancer cell lines.

Quantitative Data on Anticancer Activity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative N-aryl this compound derivatives against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

| Compound ID | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| CA-1 | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 | [3] |

| CA-2 | 4-Methoxyphenyl | A549 (Lung) | 12.3 | [3] |

| CA-3 | 4-Nitrophenyl | HeLa (Cervical) | 5.2 | |

| CA-4 | 3,4-Dichlorophenyl | A549 (Lung) | 7.8 | [4] |

| CA-5 | 4-Bromophenyl | MCF-7 (Breast) | 6.9 | |

| CA-6 | Naphthyl | A549 (Lung) | 9.4 | |

| CA-7 | 4-Fluorophenyl | MCF-7 (Breast) | 10.1 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives dissolved in DMSO (stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/AKT and CDK2 pathways have emerged as key targets for these compounds.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Its aberrant activation is a hallmark of many cancers. Certain this compound derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Below is a diagram of the PI3K/AKT signaling pathway, illustrating the points of inhibition by this compound derivatives.

Caption: PI3K/AKT signaling pathway and inhibition by this compound derivatives.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is common in cancer, leading to uncontrolled cell proliferation. Some this compound analogues have been identified as inhibitors of CDK2, suggesting a mechanism for their antiproliferative effects.

The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by specific this compound analogues.

Caption: Role of CDK2 in cell cycle progression and its inhibition.

Experimental Workflow for Anticancer Drug Screening

The following diagram outlines a typical experimental workflow for the initial screening and evaluation of this compound derivatives as potential anticancer agents.

Caption: Experimental workflow for anticancer screening of citraconimides.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the N-aryl ring. Structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent analogues.

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) or a nitro group (NO₂) at the para-position of the N-aryl ring, often enhances cytotoxic activity. This may be due to increased electrophilicity of the imide ring or altered electronic properties that favor interaction with biological targets.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to cross cell membranes and reach intracellular targets. A balance between hydrophilicity and lipophilicity is generally required for optimal activity.

-

Steric Factors: The size and shape of the N-substituent can influence binding affinity to target proteins. Bulky substituents may either enhance or hinder activity depending on the topology of the binding site.

Conclusion

This compound derivatives and their analogues have demonstrated significant potential as a versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their straightforward synthesis, coupled with the tunability of their biological activity through structural modification, makes them attractive candidates for further investigation. The inhibition of key signaling pathways such as PI3K/AKT and the cell cycle regulator CDK2 highlights their potential for targeted cancer therapy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new and effective treatments for cancer and other diseases. Further exploration of the structure-activity relationships and mechanisms of action of this promising class of compounds is warranted.

References

A Comprehensive Technical Guide to the Solubility of Citraconimide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of citraconimide (3-methyl-1H-pyrrole-2,5-dione), a key intermediate in organic synthesis and bioconjugation. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine these values. This guide outlines factors influencing solubility, presents an illustrative solubility profile, and offers a detailed experimental protocol for precise solubility determination.

Introduction to this compound and its Solubility

This compound is a five-membered unsaturated imide that serves as a versatile building block in the synthesis of various chemical entities. Its reactivity, particularly the susceptibility of its double bond to Michael additions, makes it a valuable reagent in the development of polymers and bioconjugates. Understanding the solubility of this compound in common organic solvents is paramount for its effective use in synthesis, purification, and various applications in drug development and materials science.

While specific quantitative data is scarce, the solubility of N-substituted maleimides, which are structurally similar to this compound, is known to be influenced by the nature of the substituent on the nitrogen atom. Generally, maleimides may exhibit limited solubility in aqueous solutions and often require the use of polar organic solvents for dissolution.[1][2]

Illustrative Solubility of this compound

The following table summarizes the anticipated qualitative and estimated quantitative solubility of this compound in a range of common organic solvents. It is important to note that these values are illustrative and intended to serve as a general guideline. For precise quantitative data, it is essential to perform experimental solubility determination as detailed in the subsequent section.

| Solvent | Chemical Class | Polarity (Dielectric Constant) | Anticipated Qualitative Solubility | Estimated Quantitative Solubility Range (g/L) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 47.2 | Very Soluble | > 100 |

| N,N-Dimethylformamide (DMF) | Amide | 36.7 | Very Soluble | > 100 |

| Acetone | Ketone | 20.7 | Soluble | 50 - 100 |

| Tetrahydrofuran (THF) | Ether | 7.6 | Soluble | 50 - 100 |

| Ethyl Acetate | Ester | 6.0 | Moderately Soluble | 10 - 50 |

| Acetonitrile | Nitrile | 37.5 | Moderately Soluble | 10 - 50 |

| Ethanol | Alcohol | 24.6 | Sparingly Soluble | 1 - 10 |

| Methanol | Alcohol | 32.7 | Sparingly Soluble | 1 - 10 |

| Chloroform | Halogenated Hydrocarbon | 4.8 | Sparingly Soluble | 1 - 10 |

| Toluene | Aromatic Hydrocarbon | 2.4 | Slightly Soluble | < 1 |

| Hexane | Aliphatic Hydrocarbon | 1.9 | Insoluble | < 0.1 |

Experimental Protocol for Determining this compound Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analytical method.

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. A visual excess of solid should be present to ensure saturation.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop and validate a suitable analytical method (e.g., HPLC-UV) for the quantification of this compound.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and the standard solutions using the validated analytical method.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Theoretical Studies of Citraconimide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citraconimide and its derivatives are five-membered imide ring structures that play a significant role in polymer chemistry and drug development due to their reactivity as dienophiles and Michael acceptors. Understanding the underlying mechanisms of their reactions is crucial for designing novel materials and therapeutics. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the reactivity of this compound, with a focus on Diels-Alder and Michael addition reactions. The content herein is based on established computational chemistry principles and studies on analogous structures like maleimide (B117702).

Core Reactivity of this compound

This compound's reactivity is primarily governed by the electron-withdrawing nature of the two carbonyl groups, which polarizes the carbon-carbon double bond, making it susceptible to nucleophilic attack. The two primary reaction pathways of interest are:

-

Diels-Alder Reaction: As a dienophile, this compound can react with a conjugated diene to form a cyclic adduct. This [4+2] cycloaddition is a powerful tool for forming six-membered rings.

-

Michael Addition: The electron-deficient double bond of this compound makes it an excellent Michael acceptor, readily reacting with nucleophiles (Michael donors) in a conjugate addition reaction.

Theoretical studies, primarily using quantum chemical methods, are instrumental in elucidating the mechanisms, kinetics, and thermodynamics of these reactions.

Theoretical and Computational Methodologies

The study of this compound reactivity heavily relies on computational techniques to model molecular structures and their behaviors. Molecular modeling allows for the calculation of fundamental properties and the simulation of reaction pathways.[1]

Key Computational Approaches:

-

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for investigating the electronic structure of molecules.[2][3] It provides a good balance between accuracy and computational cost for studying reaction mechanisms, calculating activation energies, and determining thermodynamic properties.[2] Common functionals used for these types of studies include B3LYP and M06-2X.

-

Ab Initio Calculations: These methods are based on first principles of quantum mechanics and do not rely on empirical parameters.[4] While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, especially for smaller systems.

-

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of molecules over time.[5] This approach is particularly useful for understanding the role of the solvent and the conformational changes that occur during a reaction.

A Typical Computational Workflow:

A theoretical investigation into the reactivity of this compound would generally follow these steps:

-

Geometry Optimization: The three-dimensional structures of the reactants, transition states, intermediates, and products are optimized to find the lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states).

-

Transition State Search: Various algorithms are employed to locate the transition state structure connecting the reactants and products.

-

Energy Profile Calculation: The energies of all stationary points along the reaction coordinate are calculated to construct a potential energy surface, which provides the activation energy and the overall reaction energy.

-

Solvent Effects: The influence of the solvent on the reaction is often included using implicit or explicit solvent models.

Reaction Mechanisms: A Deeper Look

Diels-Alder Reaction

The Diels-Alder reaction of this compound with a diene can proceed through either a concerted or a stepwise mechanism. Theoretical studies can distinguish between these pathways by locating the corresponding transition states and comparing their activation energies.

Below is a logical diagram illustrating the computational investigation of a Diels-Alder reaction pathway.

Caption: Computational workflow for investigating concerted vs. stepwise Diels-Alder reaction pathways.

Michael Addition

The Michael addition of a nucleophile to this compound is a conjugate addition reaction.[6] Theoretical studies of this reaction often focus on the role of catalysts and the proton transfer steps involved.[4]

The following diagram illustrates the general mechanism of a base-catalyzed Michael addition to this compound.

Caption: Generalized mechanism for the base-catalyzed Michael addition to this compound.

Quantitative Data from Theoretical Studies

Table 1: Calculated Activation Energies (ΔE‡) and Reaction Energies (ΔErxn) for the Diels-Alder Reaction of Maleimide with Cyclopentadiene (Illustrative Data)

| Computational Method | Basis Set | Solvent | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |

| B3LYP | 6-31G(d) | Gas Phase | 15.2 | -25.8 |

| B3LYP | 6-311++G(d,p) | Water (PCM) | 13.9 | -28.1 |

| M06-2X | 6-31G(d) | Gas Phase | 14.5 | -26.5 |

| M06-2X | 6-311++G(d,p) | Water (PCM) | 13.1 | -28.9 |

Note: The values in this table are illustrative and based on typical results for the Diels-Alder reaction of maleimide, a close analog of this compound.

Table 2: Calculated Gibbs Free Energies of Activation (ΔG‡) for the Michael Addition of a Thiol to N-phenylmaleimide (Illustrative Data)

| Computational Method | Basis Set | Solvent | ΔG‡ (kcal/mol) |

| B3LYP | 6-31+G(d,p) | DMSO (SMD) | 12.5 |

| M06-2X | 6-311+G(2d,p) | DMSO (SMD) | 11.8 |

| ωB97X-D | 6-311+G(2d,p) | DMSO (SMD) | 11.5 |

Note: The values in this table are illustrative and based on typical results for the Michael addition to N-substituted maleimides.

Conclusion

Theoretical and computational studies provide a powerful framework for understanding the reactivity of this compound. By employing methods such as DFT and ab initio calculations, researchers can elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and rationalize experimental observations. This knowledge is invaluable for the rational design of new polymers, cross-linking agents, and biologically active molecules in the field of drug development. The continued development of computational methods promises to further enhance our predictive capabilities and accelerate the discovery of new materials and therapeutics based on the this compound scaffold.

References

- 1. COMPUTATIONAL TECHNIQUES APPLIED TO IMIDIC POLYMERS [ebrary.net]

- 2. Quantum-chemical study of energies of maleimide and itaconimide isomeric derivatives - Panov - Russian Journal of Physical Chemistry A [journals.eco-vector.com]

- 3. researchgate.net [researchgate.net]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. The Use of Computational Methods for the Development of Molecularly Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic and Synthetic Profile of Citraconimide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of citraconimide (3-methyl-1H-pyrrole-2,5-dione), a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its spectral data (NMR, IR, and Mass Spectrometry), detailed experimental protocols for these analyses, and a visualization of its synthetic pathway.

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound. Due to the proprietary nature of comprehensive spectral databases, some data is presented as typical ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| -CH₃ | ~2.0 - 2.2 | Doublet | ~1.5 - 2.0 |

| =CH- | ~6.6 - 6.8 | Quartet | ~1.5 - 2.0 |

| -NH- | ~8.0 - 10.0 | Broad Singlet | - |

Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (B1202638) (TMS). The solvent used can influence the exact chemical shift values, particularly for the N-H proton.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| -CH₃ | ~10 - 15 |

| =C-CH₃ | ~135 - 145 |

| =CH- | ~130 - 140 |

| C=O | ~170 - 175 |

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon environment.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |

| N-H | Stretch | 3200 - 3300 | Medium |

| C-H (sp²) | Stretch | 3050 - 3150 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C=O (imide) | Asymmetric Stretch | ~1770 | Strong |

| C=O (imide) | Symmetric Stretch | ~1705 | Strong |

| C=C | Stretch | ~1650 | Medium |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion [M]⁺ | m/z 111 |

| Key Fragments | m/z 83, 68, 55, 41 |

Note: The fragmentation pattern in EI-MS can provide structural information. The fragments listed are common for cyclic imides and unsaturated systems.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

-

NMR spectrometer (e.g., 300-500 MHz)

Procedure:

-

Accurately weigh the this compound sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube, ensuring no solid particles are transferred. The liquid column height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FT-IR) spectrum of solid this compound.

Materials:

-

This compound sample (1-2 mg)

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Thoroughly dry the this compound sample and KBr powder to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of KBr. The mixture should be a fine, homogeneous powder.

-

Transfer a portion of the powdered mixture to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

This compound sample (<1 mg)

-

Volatile solvent (e.g., methanol, dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent.

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated from the solvent on the GC column. The temperature program of the GC oven should be optimized to ensure good separation and peak shape.

-

The separated this compound elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

-

The spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Synthesis Workflow Visualization

This compound can be synthesized from citraconic anhydride. The following diagram illustrates a general workflow for this chemical transformation.

Caption: A generalized workflow for the synthesis of this compound.

An In-depth Technical Guide to Citraconimide Safety and Handling

This guide provides comprehensive safety and handling information for citraconimide, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is crucial to understand its potential health effects to ensure safe handling. The primary hazards associated with this compound are:

-

Skin Irritation: Causes skin irritation upon contact[1].

-

Eye Irritation: Causes serious eye irritation[1].

-

Respiratory Irritation: May cause respiratory tract irritation[1].

Some sources also indicate that related compounds, like citraconic anhydride, can cause severe burns to the skin, eyes, digestive tract, and respiratory tract.[2]. It may also cause allergic skin and respiratory reactions[2].

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

| Property | Value |

| Molecular Formula | C₅H₅NO₂ |

| Molecular Weight | 111.10 g/mol |

| Appearance | Data not available in search results. |

| Melting Point | Data not available in search results. |

| Boiling Point | Data not available in search results. |

| Solubility | Data not available in search results. |

Toxicity Data

Detailed toxicological studies providing specific quantitative data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) for this compound were not available in the provided search results. However, the hazard classifications indicate that the substance is harmful, and exposure should be minimized.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent exposure and ensure laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling the compound.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Remove and wash contaminated clothing before reuse.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials. While specific incompatibilities for this compound were not listed, related compounds should be kept away from water, moist air, steam, strong oxidizing agents, strong reducing agents, acids, and bases.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory when handling this compound to prevent direct contact and exposure.

| PPE Type | Specifications | Rationale |

| Eye/Face Protection | Tight-sealing safety goggles or a face shield. Must meet ANSI Z87.1 standards. | To protect against splashes and dust that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact, which can cause irritation and potential burns. |

| Respiratory Protection | NIOSH/MSHA approved respirator if ventilation is inadequate or if dust/vapors are generated. | To prevent respiratory tract irritation. |

| Footwear | Closed-toe shoes. | To protect feet from potential spills. |

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Wash the affected area with soap and water. Get immediate medical attention if irritation persists. |

| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Cleanup:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (See Section 5).

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.

-

Place the absorbed material into a suitable, labeled container for chemical waste.

-

Clean the spill area thoroughly.

-

Avoid runoff into storm sewers and ditches.

Waste Disposal:

-

Dispose of this compound waste in accordance with all local, state, and federal regulations. This material should be handled as hazardous waste.

Visual Guides

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Logical Relationship for Exposure Response

Caption: Decision-making workflow for this compound exposure response.

References

Methodological & Application

Application Notes and Protocols for Citraconimide Polymerization Techniques and Initiators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary polymerization techniques for citraconimide monomers, including thermal, anionic, and radical polymerization. This document offers specific experimental protocols, quantitative data for comparative analysis, and insights into the application of these polymers in drug development.

Introduction to this compound Polymerization

Citraconimides are a class of monomers that feature a five-membered imide ring with a methyl-substituted carbon-carbon double bond. The electron-withdrawing nature of the two carbonyl groups activates the double bond, making it susceptible to various polymerization methods. The resulting poly(this compound)s are known for their thermal stability and potential for functionalization, rendering them attractive for applications in advanced materials and, increasingly, in the biomedical field, including drug delivery systems.

The primary polymerization techniques employed for citraconimides are:

-

Thermal Polymerization: This method utilizes heat to initiate polymerization, often without the need for an external initiator. It can proceed through different mechanisms depending on the monomer structure.

-

Anionic Polymerization: This technique employs anionic initiators, such as organolithium compounds, to achieve well-defined polymers with controlled molecular weights and narrow polydispersity.

-

Radical Polymerization: This common method uses radical initiators, like azobisisobutyronitrile (AIBN), to polymerize a wide range of vinyl monomers, including N-substituted citraconimides.

Polymerization Techniques and Experimental Protocols

This section details the methodologies for the key polymerization techniques applicable to this compound monomers.

Thermal Polymerization

Thermal polymerization of citraconimides can be performed in bulk (molten state) or in solution. Bulk polymerization often leads to higher yields compared to solution polymerization.[1] For certain monomers, such as N-(1-anthryl)this compound, thermal polymerization proceeds via a [4+2] cycloaddition (Diels-Alder) mechanism.[1]

Experimental Protocol: Bulk Thermal Polymerization of N-(1-anthryl)this compound [1]

-

Monomer Preparation: Synthesize N-(1-anthryl)this compound from 1-aminoanthracene (B165094) and citraconic anhydride (B1165640).

-

Reaction Setup: Place 0.5 g of the N-(1-anthryl)this compound monomer into a glass ampoule.

-

Inert Atmosphere: Purge the ampoule with argon gas to create an inert atmosphere.

-

Heating: Seal the ampoule and place it in an oven preheated to 160 °C (above the monomer's melting point).

-

Polymerization: Maintain the temperature for 4 hours. The monomer will melt and gradually polymerize.

-

Isolation: After 4 hours, cool the ampoule to room temperature. The resulting solid polymer will be a red-black melt.

-

Purification: Dissolve the polymer in chloroform (B151607) and precipitate it by adding the solution dropwise to a stirred excess of methanol (B129727).

-

Drying: Filter the precipitated polymer, wash with methanol, and dry under vacuum.

Anionic Polymerization

Anionic polymerization is particularly effective for producing polymers with well-controlled architectures. N-butyl lithium (n-BuLi) is a commonly used initiator for the anionic polymerization of citraconimides. This method typically proceeds via the 1,2-addition to the double bond.[1]

Experimental Protocol: Anionic Polymerization of N-(1-anthryl)this compound [1]

-

Solvent and Monomer Preparation: Dry tetrahydrofuran (B95107) (THF) over sodium-benzophenone ketyl and distill it under argon immediately before use. Ensure the N-(1-anthryl)this compound monomer is pure and dry.

-

Reaction Setup: In a flame-dried, argon-purged flask equipped with a magnetic stirrer, dissolve 0.39 g of N-(1-anthryl)this compound in 7 mL of dry THF.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Initiator Addition: Add a hexane (B92381) solution of n-butyl lithium (n-BuLi) at a catalyst-to-monomer molar ratio of 5 mol-%. The solution will turn a bloodish-red color.

-

Polymerization: Maintain the reaction at 8 °C for 24 hours.

-

Termination and Precipitation: Terminate the polymerization by pouring the reaction mixture into a large excess of methanol.

-

Isolation and Drying: Collect the precipitated grey polymer by filtration, wash with methanol, and dry under vacuum.

Radical Polymerization

Free radical polymerization is a versatile technique for polymerizing N-substituted citraconimides. Azobisisobutyronitrile (AIBN) is a common thermal initiator for this process.

Experimental Protocol: Radical Polymerization of N-Aryl Citraconimides

-

Monomer and Solvent Preparation: Dissolve the desired N-aryl this compound monomer in a suitable solvent such as tetrahydrofuran (THF) in a three-necked round bottom flask.

-

Reaction Setup: Equip the flask with a reflux condenser, a calcium chloride drying tube, and a nitrogen gas inlet.

-

Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved oxygen.

-

Initiator Addition: Add the radical initiator, AIBN (typically 0.5% w/w relative to the monomer).

-

Polymerization: Heat the reaction mixture to a temperature appropriate for the initiator's decomposition (e.g., 60-70 °C for AIBN) and maintain for a specified period (e.g., up to 15% conversion).

-

Termination and Precipitation: Stop the reaction by cooling the flask and pouring the contents into a large excess of a non-solvent, such as methanol.

-

Purification and Drying: Wash the precipitated polymer repeatedly with hot methanol to remove any unreacted monomer and initiator, then dry in a vacuum oven.

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound polymerization experiments.

Table 1: Thermal and Anionic Polymerization of N-(1-anthryl)this compound

| Polymerization Type | Monomer (g) | Solvent | Initiator | Temp (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| Thermal (Bulk) | 0.5 | None | None | 160 | 4 | 85.6 | 9,200 | 11,200 | 1.22 |

| Anionic | 0.39 | THF | n-BuLi | 8 | 24 | 62 | 4,600 | 5,600 | 1.22 |

Table 2: Properties of N-Aryl Poly(this compound)s

| Polymer | Tg (°C) |

| Poly(N-phenyl this compound) (PPC) | 239.3 |

| Poly(N-o-chlorophenyl this compound) (POC) | - |

| Poly(N-m-chlorophenyl this compound) (PMC) | - |

| Poly(N-p-chlorophenyl this compound) (PCC) | - |

| Poly(N-p-tolyl this compound) (PPTC) | 232.4 |

Visualization of Polymerization Mechanisms

The following diagrams, generated using the DOT language, illustrate the fundamental steps of the described polymerization techniques.

Anionic Polymerization Workflow

Caption: Workflow for anionic polymerization of this compound.

Radical Polymerization Mechanism

Caption: Key steps in radical polymerization of citraconimides.

Applications in Drug Development

The functionalizable nature of the imide ring and the potential for creating biocompatible copolymers make this compound-based polymers promising candidates for drug delivery systems. While this is an emerging area of research, parallels can be drawn from the well-established use of maleimides and the reactivity of citraconic anhydride in bioconjugation and drug delivery.

pH-Sensitive Drug Release

Citraconic anhydride, the precursor to citraconimides, is known to react with primary amines to form an amide linkage that is stable at neutral or alkaline pH but hydrolyzes under mildly acidic conditions (pH ~4-5). This property is highly desirable for creating pH-sensitive drug delivery systems that can release their therapeutic payload in the acidic microenvironment of tumors or within the endosomes of cells. By copolymerizing a this compound monomer with a comonomer bearing a primary amine-containing drug, a pH-labile linkage can be incorporated into the polymer backbone or as a pendant group.

Bioconjugation and Targeted Delivery

Similar to maleimides, the double bond in citraconimides can participate in Michael addition reactions with thiols. This allows for the conjugation of thiol-containing biomolecules, such as peptides or antibodies, to the polymer backbone. This bioconjugation capability enables the development of targeted drug delivery systems that can specifically bind to receptors overexpressed on cancer cells, thereby enhancing therapeutic efficacy and reducing off-target side effects.

Biocompatible Copolymers

To enhance their biocompatibility and suitability for in vivo applications, citraconimides can be copolymerized with hydrophilic and biocompatible monomers such as poly(ethylene glycol) (PEG) derivatives or N-vinylpyrrolidone. These copolymers can self-assemble into nanoparticles or micelles, encapsulating hydrophobic drugs within their core while presenting a hydrophilic shell to the aqueous environment, which can improve circulation time and reduce immunogenicity.

Proposed Protocol for Synthesis of a pH-Sensitive this compound Copolymer for Drug Delivery

This hypothetical protocol combines the principles of radical polymerization with the pH-sensitive chemistry of citraconic anhydride derivatives.

-

Monomer Synthesis:

-

Synthesize a this compound monomer bearing a linker with a terminal functional group (e.g., a hydroxyl group).

-

Separately, conjugate a drug containing a primary amine to citraconic anhydride to form a citraconyl-drug conjugate with a free carboxylic acid.

-

Esterify the carboxylic acid of the citraconyl-drug conjugate with the hydroxyl group of the this compound monomer to create a drug-bearing, pH-sensitive monomer.

-

-

Copolymerization:

-

Copolymerize the drug-bearing this compound monomer with a hydrophilic comonomer (e.g., a PEG-methacrylate) via free radical polymerization using AIBN as the initiator in a suitable solvent like THF or DMF.

-

Control the ratio of the two monomers to tune the drug loading and the hydrophilic-lipophilic balance of the resulting copolymer.

-

-

Purification and Characterization:

-

Purify the copolymer by dialysis against water to remove unreacted monomers and initiator.

-

Characterize the copolymer for its molecular weight, polydispersity, and drug content using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy.

-

-

Drug Release Studies:

-

Disperse the copolymer in aqueous solutions at different pH values (e.g., pH 7.4 and pH 5.5) and monitor the release of the drug over time using HPLC or UV-Vis spectroscopy to confirm the pH-sensitive release profile.

-

This proposed approach illustrates how the fundamental polymerization techniques of citraconimides can be adapted and extended for the rational design of advanced drug delivery systems. Further research in this area is warranted to fully explore the potential of this versatile class of polymers in medicine.

References

Application Notes and Protocols for the Use of Citraconimide in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[1] This reaction is highly valued for its efficiency and atom economy in constructing complex cyclic systems.[2] Citraconimide and its derivatives are substituted analogues of maleimide, featuring a methyl group on the double bond. This substitution makes them valuable dienophiles for investigating the regiochemical outcomes of the Diels-Alder reaction and for synthesizing polymers with specific thermal properties.

This compound's electron-withdrawing imide group activates the double bond, making it an effective dienophile for reactions with electron-rich dienes.[3] The primary application of this compound-based Diels-Alder adducts lies in materials science, particularly in the development of thermo-reversible polymers and self-healing materials.[4]

Application Notes

Reactivity and Regioselectivity

This compound is an unsymmetrical dienophile, which introduces the element of regioselectivity when reacting with unsymmetrical dienes. In reactions with 9-substituted anthracenes bearing electron-releasing groups, the cycloaddition with the related citraconic anhydride (B1165640) occurs with high regioselectivity, preferentially forming the ortho regioisomer.[5] This selectivity is a critical consideration in synthetic design. The reaction is typically performed under thermal conditions, with solvents like toluene (B28343) being effective.

Key Application: Thermo-Reversible Materials

A significant application of the this compound moiety is in the creation of thermally reversible cross-linked polymers. The Diels-Alder reaction forms stable adducts at lower temperatures, creating a cross-linked network. Upon heating, the reverse reaction, known as the retro-Diels-Alder reaction, occurs, breaking the cross-links and allowing the material to be reprocessed or "healed".

The thermal stability of the adduct is a key parameter. For example, the adduct formed between anthracene-9-methanol and this compound in a polymer system displays a high degelation (retro-Diels-Alder) temperature of 277 °C, indicating a very stable bond suitable for high-performance applications.

Use in Bioorthogonal Chemistry

While the Diels-Alder reaction is a type of "click chemistry," the use of this compound in bioorthogonal applications—chemical reactions that can occur inside of living systems without interfering with native biochemical processes—is not well-documented in current literature. The field of bioorthogonal chemistry is dominated by other cycloaddition reactions, such as strain-promoted azide-alkyne cycloadditions (SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions involving tetrazines. Researchers seeking bioorthogonal tools would likely turn to these more established methods.

Quantitative Data Summary

The following table summarizes quantitative data from Diels-Alder reactions involving citraconic anhydride (a close analogue of this compound) and other relevant dienophiles to provide representative examples of yields and selectivity.

| Diene | Dienophile | Reaction Conditions | Yield (%) | Regio-/Stereo-selectivity | Melting Point (°C) | Reference(s) |

| 9-(Methoxymethyl)anthracene | Citraconic Anhydride | Toluene, Reflux, 72 h | 75 | >99:1 (ortho/meta) | 221–223 | |

| 9-(Hydroxymethyl)anthracene | Citraconic Anhydride | Toluene, Reflux, 72 h | 80 | >99:1 (ortho/meta) | 176–179 | |

| 9-Bromoanthracene | Citraconic Anhydride | Toluene, Reflux, 72 h | 78 | >99:1 (ortho/meta) | 235–237 | |

| Anthracene (B1667546) | Maleic Anhydride | Xylene, Reflux, 30 min | High | N/A | 261-262 | |

| Cyclopentadiene (B3395910) | Maleic Anhydride | Ligroin, Room Temp. | 27.6 | endo favored | 163–164 |

Experimental Protocols

General Protocol for Thermal Diels-Alder Reaction

This protocol describes a general procedure for the reaction between an anthracene derivative and an N-substituted this compound.

Materials:

-

9-Substituted Anthracene (1.0 mmol, 1.0 eq)

-

N-Substituted this compound (1.2 to 3.0 mmol, 1.2 to 3.0 eq)

-

Toluene or Xylene (5-10 mL)

-

Round-bottom flask with reflux condenser

-

Stir plate and magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add the 9-substituted anthracene and the N-substituted this compound.

-

Add the solvent (e.g., toluene) and a magnetic stir bar.

-

Place the flask under an inert atmosphere and fit it with a reflux condenser.

-

Heat the reaction mixture to reflux (for toluene, ~110 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the anthracene spot, which is typically fluorescent under UV light, is a good indicator of reaction completion. Reactions can take from several hours to over 72 hours depending on the substrates.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product may crystallize out of the solution upon cooling.

-

If crystallization occurs, collect the product by vacuum filtration. Wash the crystals with a small amount of cold solvent or a non-polar solvent like hexanes to remove impurities.

-

If the product remains in solution, concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization or silica (B1680970) gel column chromatography.

Product Characterization (Representative Example)

The following is a representative analysis for a Diels-Alder adduct, specifically cis-Norbornene-5,6-endo-dicarboxylic anhydride, formed from cyclopentadiene and maleic anhydride. Similar principles apply to the characterization of this compound adducts.

Yield: 0.47 g (27.6%) Melting Point: 163-164 °C (Lit. 164 °C)

¹H NMR (300 MHz, CDCl₃) δ:

-

6.30 (dd, J=1.8 Hz, 2H): Vinyl protons on the double bond.

-

3.57 (dd, J=7.0 Hz, 2H): Protons adjacent to the anhydride carbonyls.

-

3.45 (m, 2H): Bridgehead protons.

-

1.78 (dt, J=9.0, 1.8 Hz, 1H): Methylene (B1212753) bridge proton (syn).

-

1.59 (m, 1H): Methylene bridge proton (anti).

¹³C NMR (75 MHz, CDCl₃) δ:

-

171.3: Carbonyl carbons of the anhydride.

-

135.5: Vinyl carbons of the double bond.

-

52.7: Carbons adjacent to the anhydride carbonyls.

-

47.1, 46.1: Bridgehead and methylene bridge carbons.

Visualizations

Diels-Alder Reaction Mechanism

Caption: General mechanism of the Diels-Alder cycloaddition.

Experimental Workflow

Caption: Typical workflow for a Diels-Alder reaction experiment.

References

Application Notes and Protocols for Citraconimide Functionalization of Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with citraconimide. This strategy is of significant interest for the development of advanced drug delivery systems, bioconjugates, and smart materials. The unique pH-sensitive nature of the resulting citraconamide linkage allows for triggered release of payloads in specific environments, such as the acidic milieu of tumor tissues or endosomal compartments.

Introduction to this compound Functionalization